5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid
Overview
Description
5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid is a complex organic compound with a unique structure that includes a chloro-substituted benzene ring, a methoxy group, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This step involves the reaction of phthalic anhydride with ammonia or an amine to form the isoindoline-1,3-dione structure.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.
Chlorination: The chloro group is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The final step involves coupling the isoindoline-1,3-dione moiety with the chlorinated and methoxylated benzene ring under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety can act as a pharmacophore, binding to active sites and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid
- 5-Chloro-2-methoxybenzoic acid
- Phthalimide derivatives
Uniqueness
5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
5-chloro-4-(1,3-dioxoisoindol-2-yl)-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO5/c1-23-13-7-12(11(17)6-10(13)16(21)22)18-14(19)8-4-2-3-5-9(8)15(18)20/h2-7H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJZDOVLMABNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368397 | |
Record name | 5-Chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52245-01-9 | |
Record name | 5-Chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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